![molecular formula C18H21NO B13761511 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol CAS No. 6325-49-1](/img/structure/B13761511.png)
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol is a complex organic compound with a unique structure that includes a phenol group, a methyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol typically involves the reaction of 4-methylbenzaldehyde with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymol: 5-Methyl-2-(propan-2-yl)phenol, known for its antimicrobial properties.
Carvacrol: Another phenolic compound with similar structural features and biological activities.
Uniqueness
5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol is unique due to the presence of both a phenol and an imine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study.
Eigenschaften
CAS-Nummer |
6325-49-1 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
5-methyl-4-[(4-methylphenyl)methylideneamino]-2-propan-2-ylphenol |
InChI |
InChI=1S/C18H21NO/c1-12(2)16-10-17(14(4)9-18(16)20)19-11-15-7-5-13(3)6-8-15/h5-12,20H,1-4H3 |
InChI-Schlüssel |
LETVAFJHBPTCKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


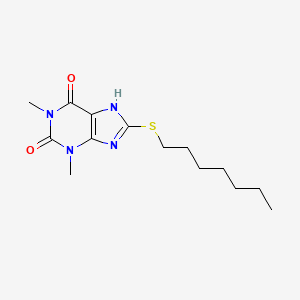
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
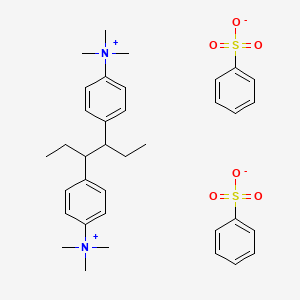
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
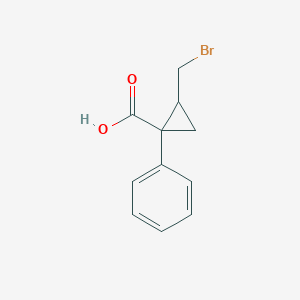

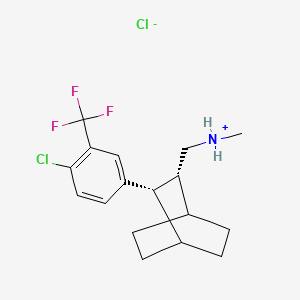
-](/img/structure/B13761479.png)
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)

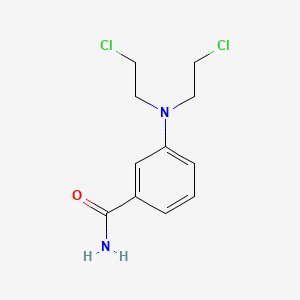
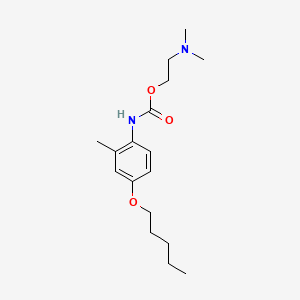
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
